molecular formula C20H20ClN3O2S B15007879 N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-chlorobenzamide

N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-chlorobenzamide

Cat. No.: B15007879
M. Wt: 401.9 g/mol
InChI Key: BAZJPAWOUMWIMH-UHFFFAOYSA-N
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Description

N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-chlorobenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a chlorobenzamide moiety, and a tert-butylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-chlorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Chlorobenzamide Moiety: The chlorobenzamide group can be introduced by reacting the thiadiazole intermediate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the tert-Butylphenoxy Group: The final step involves the reaction of the intermediate with 4-tert-butylphenol in the presence of a suitable coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzamide moiety, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions can be conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted benzamide derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has focused on its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide
  • N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide

Uniqueness

N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-chlorobenzamide stands out due to the presence of the chlorobenzamide moiety, which imparts unique chemical and biological properties. This structural feature can enhance its binding affinity to specific molecular targets, leading to improved efficacy in certain applications compared to similar compounds.

Properties

Molecular Formula

C20H20ClN3O2S

Molecular Weight

401.9 g/mol

IUPAC Name

N-[5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide

InChI

InChI=1S/C20H20ClN3O2S/c1-20(2,3)14-6-10-16(11-7-14)26-12-17-23-24-19(27-17)22-18(25)13-4-8-15(21)9-5-13/h4-11H,12H2,1-3H3,(H,22,24,25)

InChI Key

BAZJPAWOUMWIMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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